The Binding Site of D13-9001 on the AcrB Efflux Pump: A Technical Guide
The Binding Site of D13-9001 on the AcrB Efflux Pump: A Technical Guide
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism conferring this resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[1][2] This tripartite complex actively extrudes a wide array of antibiotics from the bacterial cell, rendering them ineffective.[1] The AcrB component is the inner membrane transporter responsible for substrate recognition and energy transduction.[3][4] D13-9001 is a potent efflux pump inhibitor (EPI) that has been instrumental in elucidating the inhibition mechanisms of AcrB.[3][5] This technical guide provides a comprehensive overview of the binding site of D13-9001 on the AcrB efflux pump, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used for its characterization.
Binding Site and Molecular Interactions
Crystal structures and molecular dynamics simulations have revealed that D13-9001 binds to a specific site within the periplasmic domain of the AcrB transporter.[6][7] This binding location is known as the distal binding pocket (DBP), a large cavity responsible for substrate recognition.[3][5]
More specifically, D13-9001 occupies a sub-region of the DBP referred to as the "hydrophobic trap".[6][7] This area is a phenylalanine-rich cage that forms extensive hydrophobic interactions with the inhibitor.[7][8] The binding of D13-9001 to this hydrophobic trap is a key aspect of its inhibitory function.[6]
Molecular dynamics simulations have identified several key amino acid residues crucial for the interaction with D13-9001. The detachment of D13-9001 from the DBP is closely linked to the side-chain reorientation of Phe628 and a significant displacement of Tyr327 .[3][4][5] Site-directed mutagenesis studies have confirmed the critical role of Phe628 in the binding of D13-9001 to both AcrB and its homolog, MexB in Pseudomonas aeruginosa.[9][10]
Mechanism of Inhibition
The binding of D13-9001 to the hydrophobic trap within the distal binding pocket inhibits the function of the AcrB efflux pump through several mechanisms:
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Delayed Dissociation: The interaction of D13-9001 with the hydrophobic trap leads to a delayed disassociation from the DBP compared to typical substrates.[3][4][5] This prolonged occupancy hinders the pump's normal functional rotation.
-
Competitive Inhibition: By binding tightly within the DBP, D13-9001 sterically prevents the binding and transport of antibiotic substrates.[8]
-
Conformational Changes: The binding of the inhibitor induces significant conformational changes at the exit gate of the pump, which increases the energy required for substrate extrusion.[3][4][5]
Quantitative Binding Data
The binding affinity of D13-9001 for AcrB and its homolog MexB has been quantified, demonstrating its potency as an inhibitor.
| Target Protein | Organism | Method | Dissociation Constant (KD) |
| AcrB | Escherichia coli | Not Specified | 1.15 µM[11][12] |
| MexB | Pseudomonas aeruginosa | Not Specified | 3.57 µM[11][12] |
Experimental Protocols
The characterization of the D13-9001 binding site on AcrB has been achieved through a combination of structural biology, computational modeling, and biochemical assays.
X-ray Co-crystallography
Objective: To determine the three-dimensional structure of D13-9001 in complex with AcrB.
Methodology:
-
Protein Expression and Purification: The AcrB protein or its periplasmic domain is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Co-crystallization: The purified AcrB protein is incubated with a molar excess of D13-9001. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals of the AcrB-D13-9001 complex.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map and build an atomic model of the protein-inhibitor complex. This model reveals the precise binding location and orientation of D13-9001.
Molecular Dynamics (MD) Simulations
Objective: To investigate the dynamics of the D13-9001-AcrB interaction and identify key residues involved in binding and inhibition.
Methodology:
-
System Setup: The crystal structure of the AcrB-D13-9001 complex is used as a starting point. The complex is placed in a simulated physiological environment, including a lipid bilayer and aqueous solvent.
-
Simulation: The motions of all atoms in the system are simulated over time by solving Newton's equations of motion. This allows for the observation of the dynamic behavior of the protein and the inhibitor.
-
Analysis: The simulation trajectories are analyzed to determine the stability of the binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand how the inhibitor affects the conformational changes of the pump.[3][4]
Site-Directed Mutagenesis
Objective: To validate the functional importance of specific amino acid residues in the binding of D13-9001.
Methodology:
-
Mutant Construction: The gene encoding AcrB is modified to replace the codon for a specific amino acid (e.g., Phe628) with the codon for another amino acid (e.g., Alanine or Leucine).[9]
-
Protein Expression and Functional Assays: The mutant AcrB protein is expressed in bacteria. The effect of the mutation on the inhibitory activity of D13-9001 is then assessed using antibiotic susceptibility assays (e.g., determining the minimum inhibitory concentration of an antibiotic in the presence and absence of the inhibitor).
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Interpretation: A significant decrease in the potentiation of antibiotic activity by D13-9001 in the mutant strain compared to the wild-type strain indicates that the mutated residue is crucial for inhibitor binding.[9]
Conclusion
The detailed characterization of the D13-9001 binding site within the hydrophobic trap of the AcrB distal binding pocket has been a significant advancement in the field of antimicrobial drug development.[6] This knowledge provides a molecular platform for the rational design and optimization of new and more potent efflux pump inhibitors.[7] By targeting this specific pocket, it is possible to develop novel adjunctive therapies that can restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.
References
- 1. crystal.ku.edu [crystal.ku.edu]
- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Inhibitory Mechanism of D13-9001 to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. pnas.org [pnas.org]
- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor D13-9001 in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
